molecular formula C18H17BrFN3O3 B2904760 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291837-66-5

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2904760
CAS No.: 1291837-66-5
M. Wt: 422.254
InChI Key: CTJNUSLXBWZSEK-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with diethyl carbonate to form the piperazine core, followed by subsequent reactions to introduce the bromopyridine and carboxylate groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromopyridine to its corresponding oxide.

  • Reduction: : Reduction of the piperazine ring or the fluorophenyl group.

  • Substitution: : Replacement of the bromine atom in the pyridine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 5-bromopyridine-3-carboxylate oxide.

  • Reduction: : Reduced forms of the piperazine ring or fluorophenyl group.

  • Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can enhance binding affinity to certain receptors.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects involves binding to specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring interacts with various enzymes and proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)piperazine: : Similar structure but lacks the bromopyridine and carboxylate groups.

  • 5-Bromopyridine-3-carboxylate: : Similar to the target compound but without the piperazine ring.

  • 2-Oxoethyl derivatives: : Similar functional group but different core structure.

Uniqueness

The uniqueness of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate lies in its combination of structural features, which allows for diverse applications and interactions with biological targets. This compound's ability to bind to multiple receptors and enzymes makes it a valuable tool in scientific research and potential therapeutic development.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-4-2-1-3-15(16)20/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJNUSLXBWZSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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